N'-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide
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Overview
Description
N’-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
The compound N’-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide, also known as N’-(benzenesulfonyl)-3-chloro-1H-indole-2-carbohydrazide, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may interfere with the viral replication pathway.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that this compound may have a broad range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide typically involves the reaction of 3-chloro-1H-indole-2-carboxylic acid with benzenesulfonyl hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N’-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
N’-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
N’-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide can be compared with other indole derivatives such as:
- N’-[(2-chloro-1H-indol-3-yl)carbonyl]benzenesulfonohydrazide
- N’-[(3-bromo-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide
- N’-[(3-methyl-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical and biological properties. N’-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide is unique due to the presence of the chlorine atom at the 3-position of the indole ring, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
N'-(benzenesulfonyl)-3-chloro-1H-indole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-13-11-8-4-5-9-12(11)17-14(13)15(20)18-19-23(21,22)10-6-2-1-3-7-10/h1-9,17,19H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOXDKLFNWRJCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C3=CC=CC=C3N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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